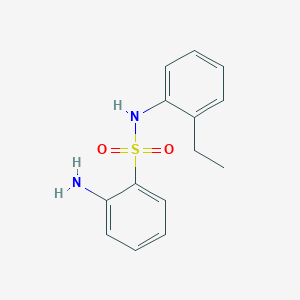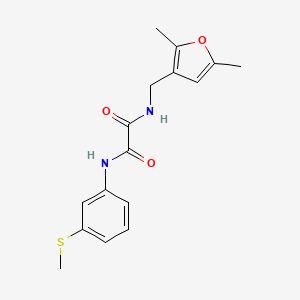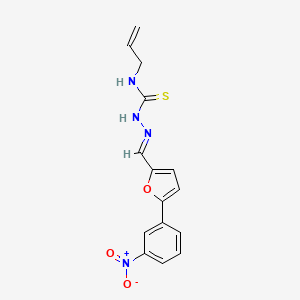![molecular formula C8H14ClF3N2 B2865929 [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride CAS No. 2580223-73-8](/img/structure/B2865929.png)
[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride: is a complex organic compound characterized by its unique bicyclo[111]pentane structure, which is further functionalized with a trifluoropropyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction followed by a ring-opening and subsequent ring-closing steps.
Introduction of the trifluoropropyl group: This step often involves the use of trifluoropropyl halides under nucleophilic substitution conditions.
Hydrazine functionalization: The hydrazine group is introduced through a reaction with hydrazine derivatives, often under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Azo compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Materials Science: Its rigid bicyclic structure makes it a candidate for the development of novel polymers and materials.
Biology and Medicine
Drug Development: The hydrazine moiety is known for its potential in drug design, particularly in the development of anti-cancer and anti-tuberculosis agents.
Biochemical Research: The compound can be used as a probe to study enzyme mechanisms and interactions.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its reactive functional groups.
Pharmaceuticals: As an intermediate in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]hydrazine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their function. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]amine
- [3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Uniqueness
- Structural Rigidity : The bicyclo[1.1.1]pentane core provides a rigid framework that is not present in many other compounds.
- Functional Diversity : The presence of both trifluoropropyl and hydrazine groups allows for a wide range of chemical reactions and applications.
- Enhanced Bioavailability : The trifluoropropyl group increases lipophilicity, improving the compound’s ability to cross biological membranes.
This detailed article provides a comprehensive overview of [3-(3,3,3-trifluoropropyl)bicyclo[111]pentan-1-yl]hydrazine hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2.ClH/c9-8(10,11)2-1-6-3-7(4-6,5-6)13-12;/h13H,1-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMCYIMTXLAMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)CCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)


![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2865861.png)
![2-(benzylsulfanyl)-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2865862.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}acetamide](/img/structure/B2865863.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865864.png)
![N-(4-ethylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2865866.png)
![2-methyl-3-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2865867.png)
![rac-(1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate](/img/structure/B2865869.png)
